![molecular formula C21H21N5O4S2 B2457331 Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 898436-09-4](/img/structure/B2457331.png)
Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, such as a thiadiazole ring, a ureido group, and an ester linkage . These features suggest that it could have interesting biological activities.
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined through techniques such as X-ray crystallography . The presence of multiple functional groups and rings suggests that the molecule could have a complex 3D structure with potential for interesting chemical properties.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the thiadiazole ring and the ester group are known to participate in a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, and the nature of its functional groups would influence properties like solubility, stability, and reactivity .Scientific Research Applications
Antileukemic Activity
Research on derivatives related to Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, particularly ureidothiazole and ureidothiadiazole compounds, has shown promising antileukemic activity against leukemia P-388 tumor systems in mice. Active compounds in this series typically contain structural units like "isothioureido" or "isothiosemicarbazono," which are crucial for their activity. This highlights the compound's potential in cancer research, especially for leukemia treatment (R. K. Zee-Cheng & C. Cheng, 1979).
Insecticidal Properties
Further applications of related compounds, such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been explored for their insecticidal properties. These compounds have been assessed against the cotton leafworm, Spodoptera littoralis, showing potential in agricultural pest management. The diversity in the synthesized heterocycles from this precursor underlines the broad applicability of such compounds in pest control strategies (A. Fadda et al., 2017).
Drug Development and Molecular Properties
In the realm of drug development, derivatives of Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, particularly those incorporating thiadiazole moieties, have been synthesized and evaluated for various pharmacological activities. These compounds, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, have been tested for their ability to inhibit glutaminase, showing potential in cancer treatment by targeting tumor cell metabolism. Some analogs have shown similar potency to the parent compound with improved solubility, indicating their promise in medicinal chemistry (K. Shukla et al., 2012).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including cytotoxic activity on human tumor cell lines .
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-3-30-18(28)15-6-4-5-7-16(15)23-17(27)12-31-21-26-25-20(32-21)24-19(29)22-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,23,27)(H2,22,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUNZNXETXLXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate |
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